molecular formula C19H20ClN3O2 B2875687 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 941233-67-6

3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No. B2875687
CAS RN: 941233-67-6
M. Wt: 357.84
InChI Key: PUKKHBCMQCBPHQ-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid” is a chemical compound with a complex structure . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core and a 4-chlorophenyl group attached . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. It has a molecular weight of 184.62 .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds related to 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid have shown promise in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer potential. Among these, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, along with significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Reactivity

The compound's chemical structure also facilitates the synthesis of various linked heterocyclic compounds. Reddy et al. (2010) reported the synthesis of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, showing notable antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This illustrates the compound's utility as a precursor in synthesizing biologically active heterocycles (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Molecular Docking and In Vitro Screening

Further research on derivatives of this compound has included molecular docking and in vitro screening for anticancer and antimicrobial effects. For instance, Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives for their anticancer activity against a panel of 60 cancer cell lines, showing moderate to good binding energies and antimicrobial activity. This indicates the potential of these compounds in pharmaceutical drug development to overcome microbe resistance (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antimicrobial and Antimycobacterial Activity

Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the broader scope of research into compounds with similar structures for developing new treatments against bacterial infections, including tuberculosis (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown inhibitory activity against CDK2/cyclin A2, which is a target for cancer treatment .

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . Further studies could also explore its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-4-16-18(13-5-7-14(20)8-6-13)19-21-11(2)15(9-10-17(24)25)12(3)23(19)22-16/h5-8H,4,9-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKHBCMQCBPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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